molecular formula C6H13O9P B13314158 D-Tagatose 1-phosphate

D-Tagatose 1-phosphate

Cat. No.: B13314158
M. Wt: 260.14 g/mol
InChI Key: ZKLLSNQJRLJIGT-PQLUHFTBSA-N
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Description

D-Tagatose 1-phosphate is a phosphorylated derivative of D-tagatose, a rare natural monosaccharide. It is primarily involved in the metabolic pathways of certain bacteria, such as Bacillus licheniformis and Klebsiella pneumoniae. This compound plays a crucial role in the phosphotransferase system-mediated D-tagatose catabolic pathway, where it acts as a substrate for tagatose-1-phosphate kinase .

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Tagatose 1-phosphate can be synthesized enzymatically using the phosphoenolpyruvate:sugar phosphotransferase system (PEP-PTS). In this system, the high-energy phosphoryl moiety of phosphoenolpyruvate is transferred sequentially to two general cytoplasmic proteins, Enzyme I and HPr, before being transferred to the sugar-specific Enzyme II, which phosphorylates D-tagatose to form this compound .

Industrial Production Methods: Industrial production of this compound typically involves the use of whole cells and isolated enzymes as catalysts under mild reaction conditions. This biocatalytic approach is preferred due to its high efficiency and environmental friendliness. The process often employs enzymes such as tagatose 4-epimerase, galactitol dehydrogenase, and L-arabinose isomerase to achieve the interconversion between monosaccharides and sugar alcohols .

Chemical Reactions Analysis

Types of Reactions: D-Tagatose 1-phosphate undergoes various chemical reactions, including phosphorylation, isomerization, and hydrolysis. It can be phosphorylated to form D-tagatose 1,6-bisphosphate, a key intermediate in metabolic pathways .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include phosphoenolpyruvate, Enzyme I, HPr, and tagatose-1-phosphate kinase. The reactions typically occur under mild conditions, often at physiological pH and temperature .

Major Products: The major products formed from the reactions of this compound include D-tagatose 1,6-bisphosphate and other phosphorylated derivatives. These products play significant roles in various metabolic pathways .

Scientific Research Applications

D-Tagatose-1-phosphate is an intermediate in the metabolism of D-tagatose, a low-glycemic sweetener with potential benefits for managing type 2 diabetes and obesity . While the molecular mechanisms are not fully understood , D-tagatose-1-phosphate plays a role in glycogen synthesis and glucose metabolism .

Effects on Glycogen Metabolism
D-Tagatose-1-phosphate influences glycogen metabolism by :

  • Stimulating glucokinase: It promotes the activity of glucokinase, which results in increased phosphorylation of glucose to glucose-1-phosphate, activating glycogen synthase and mobilizing glucose to glycogen .
  • Inhibiting glycogen phosphorylase: It inhibits glycogen phosphorylase activity, preventing glycogen breakdown .
  • Slowing degradation: D-tagatose-1-phosphate is degraded slower than D-fructose-1-phosphate .

Impact on Blood Glucose

D-Tagatose has demonstrated potential in reducing blood glucose levels . Studies suggest the following :

  • HbA1c Reduction: Clinical trials have shown statistically significant reductions in HbA1c levels in diabetic patients treated with D-tagatose compared to placebo .
  • Postprandial Hyperglycemia: Supplementation with D-tagatose has shown to have a reducing effect on postprandial hyperglycemia in hyperglycemic individuals .

Safety and Efficacy Studies

Clinical trials have assessed the safety and efficacy of D-tagatose in managing type 2 diabetes :

  • A phase III clinical trial demonstrated statistically significant reductions in HbA1c levels in patients with mild type 2 diabetes over a 10-month treatment period .
  • D-tagatose was found to be effective in reducing HbA1c levels when administered at a dose of 15 g three times a day before meals for two months .

Potential Concerns

  • Uric Acid Levels: Studies indicate that D-tagatose might increase plasma uric acid concentrations .
  • Liver Effects: Animal studies have shown increased liver weights in rats given D-tagatose .

Production

  • D-tagatose can be produced from lactose using engineered yeast strains . In this process, D-galactose is converted into D-tagatose .

Energy Conversion

  • The energy conversion factor of D-tagatose is still under evaluation . It has been suggested that the energy gain from absorbed and metabolized D-tagatose would be 0.75 kcal/g of ingested D-tagatose .

Mechanism of Action

The mechanism of action of D-tagatose 1-phosphate involves its role as a substrate in the phosphotransferase system. It is phosphorylated by tagatose-1-phosphate kinase, which facilitates its conversion into other phosphorylated intermediates. These intermediates participate in various metabolic pathways, influencing processes such as glycolysis and glycogen synthesis . D-tagatose also affects sugar metabolism by inhibiting key enzymes, such as β-glucosidase and fructokinase, thereby impacting microbial growth and metabolism .

Biological Activity

D-Tagatose 1-phosphate (Tag-1P) is an important metabolite in the carbohydrate metabolism of certain organisms, particularly within the context of its role as a substrate in the phosphotransferase system (PTS). This article explores its biological activity, metabolic pathways, and relevant case studies that highlight its physiological effects.

Overview of this compound

D-Tagatose is a monosaccharide and a stereoisomer of D-fructose. Upon ingestion, it is phosphorylated to this compound, which plays a crucial role in various metabolic pathways. The phosphorylation occurs primarily in the liver through the action of fructokinase, leading to significant physiological effects due to its accumulation and subsequent metabolic fate.

Metabolic Pathways

The metabolism of D-tagatose involves several key steps:

  • Phosphorylation : D-tagatose is converted into this compound by fructokinase.
  • Glycolytic Intermediates : Tag-1P can be further processed into D-tagatose 1,6-bisphosphate (Tag 1,6-BP) by tagatose-1-phosphate kinase, which is then hydrolyzed by aldolase to yield glycolytic intermediates like glyceraldehyde 3-phosphate (G3P) and dihydroxyacetone phosphate (DHAP) .

Table 1: Key Metabolic Pathways Involving this compound

StepEnzymeProduct
PhosphorylationFructokinaseThis compound
ConversionTagatose-1-phosphate kinaseD-tagatose 1,6-bisphosphate
HydrolysisAldolaseG3P and DHAP

Liver Metabolism

Research indicates that moderate intake of D-tagatose influences liver metabolism significantly. A study using magnetic resonance spectroscopy showed that administration of D-tagatose led to a reduction in ATP levels and an increase in uric acid production due to phosphate trapping in the liver . This effect is particularly relevant for individuals with hereditary fructose intolerance, as it mimics similar metabolic disturbances.

Toxicological Studies

Toxicological assessments have shown that high doses of D-tagatose can lead to increased liver weights and hypertrophy in animal models, specifically Sprague-Dawley rats . However, these changes were reversible upon cessation of intake. Notably, Wistar rats exhibited less sensitivity to these effects, suggesting strain-specific responses to D-tagatose .

Clinical Trials

In clinical settings, D-tagatose has demonstrated potential benefits for glycemic control. In a randomized controlled trial involving type 2 diabetes patients, administration of D-tagatose resulted in significant reductions in HbA1c levels over time . The proposed mechanism involves the inhibition of hepatic glycogenolysis and promotion of glycogen synthesis through increased glucokinase activity mediated by Tag-1P.

Properties

Molecular Formula

C6H13O9P

Molecular Weight

260.14 g/mol

IUPAC Name

[(3S,4S,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl] dihydrogen phosphate

InChI

InChI=1S/C6H13O9P/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14/h3,5-8,10-11H,1-2H2,(H2,12,13,14)/t3-,5+,6-/m1/s1

InChI Key

ZKLLSNQJRLJIGT-PQLUHFTBSA-N

Isomeric SMILES

C([C@H]([C@@H]([C@@H](C(=O)COP(=O)(O)O)O)O)O)O

Canonical SMILES

C(C(C(C(C(=O)COP(=O)(O)O)O)O)O)O

physical_description

Solid

Origin of Product

United States

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